![molecular formula C16H16N2O3S B5730645 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide
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Overview
Description
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as HMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMPC is a member of the benzamide family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as hypertension and heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its relatively low toxicity. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to be well-tolerated in animal studies, and its toxicity profile is generally favorable. However, one limitation of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of novel therapeutic agents based on the structure of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide. Another area of interest is the investigation of the mechanisms underlying the neuroprotective and cardioprotective effects of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide. Additionally, further studies are needed to elucidate the potential applications of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide can be achieved through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-amino-4-methylphenol, followed by the addition of carbon disulfide and sodium hydroxide. The resulting product is then treated with acid to yield N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide.
Scientific Research Applications
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential applications in the field of medicine. Several studies have shown that N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-3-8-13(14(19)9-10)17-16(22)18-15(20)11-4-6-12(21-2)7-5-11/h3-9,19H,1-2H3,(H2,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGQWMNQSBKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methoxybenzamide |
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